molecular formula C16H14O5 B018589 [3-(hydroxymethyl)phenyl] 2-acetyloxybenzoate CAS No. 287118-98-3

[3-(hydroxymethyl)phenyl] 2-acetyloxybenzoate

Cat. No.: B018589
CAS No.: 287118-98-3
M. Wt: 286.28 g/mol
InChI Key: XYNPCXQRPQWCKP-UHFFFAOYSA-N
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Description

[3-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate is a key chemical intermediate in organic synthesis and pharmaceutical research. Its primary research value lies in its role as a direct precursor for the synthesis of (nitroxymethyl)phenyl esters of salicylic acid derivatives, a class of compounds investigated for their potential as nitric oxide (NO)-donating prodrugs . The compound's structure features a benzoate ester, derived from acetylsalicylic acid (aspirin), and a reactive benzyl alcohol group, which can be further functionalized. The main research applications for this compound include: • Prodrug Synthesis : It serves as a critical building block for creating novel anti-inflammatory and cardiovascular agents. The hydroxyl group can be efficiently nitrated to form a nitrate ester, converting the molecule into an NO-releasing prodrug candidate . • Mechanism of Action : The final nitrooxy-derived compounds are designed to release nitric oxide—a potent vasodilator and signaling molecule—along with salicylic acid derivatives upon metabolic activation. This dual activity is of significant interest for developing therapeutics with potentially enhanced efficacy and reduced side effects compared to traditional anti-inflammatory drugs . The synthesis of this intermediate, as described in patent literature, involves the reaction of 3-hydroxymethylphenol with acetylsalicylic acid chloride in the presence of a base, yielding a stable compound that can be purified via crystallization . This makes it a reliable and versatile starting material for researchers exploring the structure-activity relationships of NO-donating therapeutics. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[3-(hydroxymethyl)phenyl] 2-acetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-11(18)20-15-8-3-2-7-14(15)16(19)21-13-6-4-5-12(9-13)10-17/h2-9,17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNPCXQRPQWCKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60430849
Record name 3-(Hydroxymethyl)phenyl 2-(acetyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287118-98-3
Record name 3-(Hydroxymethyl)phenyl 2-(acetyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)benzoic acid 3-(hydroxymethyl)phenyl ester typically involves esterification reactions. One common method is the reaction of 2-(Acetyloxy)benzoic acid with 3-(hydroxymethyl)phenol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Acetyloxy)benzoic acid 3-(hydroxymethyl)phenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Acetyloxy)benzoic acid 3-(hydroxymethyl)phenyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)benzoic acid 3-(hydroxymethyl)phenyl ester involves its hydrolysis to release the active components. The ester bond is cleaved in biological systems, releasing 2-(Acetyloxy)benzoic acid and 3-(hydroxymethyl)phenol. These components can then interact with molecular targets and pathways, exerting their effects. For example, 2-(Acetyloxy)benzoic acid may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Functional Group Variations and Physicochemical Properties

The table below highlights key structural analogs and their functional group differences:

Compound Name CAS Number Key Substituents Solubility (Predicted) LogP (Est.) Metabolic Stability
[3-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate 287118-98-3 - Acetyloxybenzoate
- Hydroxymethylphenyl
Moderate polarity ~2.5 Esterase hydrolysis
[3-(2,6-Dimethoxybenzoyl)phenyl] acetate 890100-40-0 - Dimethoxybenzoyl
- Acetate
Low polarity ~3.1 Slow hydrolysis
Methyl 2-amino-3-hydroxybenzoate 17672-21-8 - Amino
- Hydroxy
High polarity ~1.2 Glucuronidation
Ethyl 2-(3-(benzyloxy)phenyl)acetate 130604-43-2 - Benzyloxy
- Ethyl ester
Low polarity ~3.4 Rapid hydrolysis
5-CA-2-HM-MCBX (from ) - - Hydroxymethyl
- Methoxy
Moderate polarity ~2.8 Mixed metabolism

Key Observations :

  • Hydroxymethyl vs. Methoxy Groups : The hydroxymethyl group in the target compound enhances hydrogen bonding capacity compared to methoxy analogs (e.g., 5-CA-2-HM-MCBX), improving aqueous solubility but reducing lipophilicity .
  • Acetyloxy vs. Benzoyl Groups : The acetyloxy group in NCX 4017 is more prone to enzymatic hydrolysis than the dimethoxybenzoyl group in [3-(2,6-dimethoxybenzoyl)phenyl] acetate, enabling controlled drug release .
  • Amino and Hydroxy Substitutions: Methyl 2-amino-3-hydroxybenzoate exhibits high polarity due to its amino and hydroxy groups, leading to faster renal excretion compared to the target compound .

Metabolic and Toxicological Profiles

  • Esterase Sensitivity : NCX 4017 undergoes hydrolysis by esterases to release salicylic acid derivatives, a mechanism shared with ethyl 2-(3-(benzyloxy)phenyl)acetate but absent in methoxy-substituted analogs like [3-(2,6-dimethoxybenzoyl)phenyl] acetate .
  • Toxicity Risks : Brominated analogs (e.g., 3-bromobenzoate derivatives in ) show higher cytotoxicity due to halogenated aromatic rings, whereas the hydroxymethyl group in NCX 4017 reduces such risks .
  • Metabolic Byproducts: Hydroxymethyl groups (as in 5-CA-2-HM-MCBX) are susceptible to glucuronidation, while acetyloxy groups primarily generate acetic acid and phenolic intermediates .

Biological Activity

Overview

[3-(hydroxymethyl)phenyl] 2-acetyloxybenzoate, also known as 2-(acetyloxy)benzoic acid 3-(hydroxymethyl)phenyl ester, is an organic compound with the molecular formula C₁₆H₁₄O₅. This compound is primarily recognized for its role as an intermediate in the synthesis of nitroaspirin, a nitric oxide-releasing derivative of aspirin that is under investigation for various therapeutic applications, particularly in cardiovascular health.

Chemical Structure and Properties

The structure of this compound features a hydroxymethyl group attached to a phenyl ring and an acetoxybenzoate moiety. This unique combination contributes to its potential biological activity, including antimicrobial and anti-inflammatory effects.

PropertyValue
Molecular FormulaC₁₆H₁₄O₅
Molecular Weight286.28 g/mol
Functional GroupsHydroxymethyl, Ester
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to its ability to undergo various chemical reactions that lead to the formation of active metabolites.

  • Hydrolysis : The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol, which may exhibit biological activities.
  • Oxidation : The hydroxymethyl group can be oxidized to a carboxylic acid, potentially enhancing its pharmacological properties.
  • Electrophilic Substitution : The aromatic ring can participate in electrophilic substitution reactions, allowing for the introduction of various functional groups that may influence its biological activity.

Biological Activities

Research has indicated that this compound possesses several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against a range of pathogens. Its structural similarity to other benzoic acid derivatives supports this potential.
  • Anti-inflammatory Effects : As a precursor to nitroaspirin, it may share similar anti-inflammatory mechanisms through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Pharmacokinetics : The compound's pharmacokinetic profile is still under investigation, but its role as an intermediate suggests it may have favorable absorption and distribution characteristics relevant for therapeutic use.

Case Studies and Research Findings

A recent study explored the biological activities of related compounds and highlighted the importance of structural modifications in enhancing efficacy. For example, NCX-4016 (a nitric oxide-releasing derivative) demonstrated significant immunomodulatory effects compared to non-nitric oxide-releasing analogs like NCX-4017, indicating that similar investigations into this compound could yield valuable insights into its potential therapeutic applications.

Table: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnti-inflammatory ActivityNotes
Nitroaspirin (NCX-4016)YesYesNitric oxide donor
This compoundPotentiallyPotentiallyIntermediate in nitroaspirin synthesis
AspirinYesYesEstablished anti-inflammatory agent

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [3-(hydroxymethyl)phenyl] 2-acetyloxybenzoate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves esterification between 2-acetyloxybenzoic acid and 3-(hydroxymethyl)phenol. A base (e.g., triethylamine) is used to neutralize acidic byproducts. Reaction optimization includes:

  • Temperature control : Maintaining 0–5°C during coupling to minimize side reactions.
  • Solvent selection : Anhydrous dichloromethane or dimethylformamide (DMF) to enhance solubility.
  • Catalyst use : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) for efficient activation of the carboxylic acid group.
    Yields can be monitored via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (DMSO-d6) should show signals for the acetyloxy group (~2.3 ppm, singlet) and hydroxymethyl protons (~4.5 ppm, broad).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak ([M+H]+^+) at m/z 300.1002 (calculated for C16_{16}H14_{14}O5_5).
  • FT-IR Spectroscopy : Peaks at ~1730 cm1^{-1} (ester C=O) and ~3400 cm1^{-1} (hydroxyl stretch).
  • Chromatographic Purity : ≥95% by reverse-phase HPLC .

Q. What are the key stability considerations for this compound under varying storage conditions?

  • Methodological Answer :

  • Hydrolytic Degradation : Susceptible to ester hydrolysis in aqueous media (pH-dependent). Stability studies in buffers (pH 1–9) at 25°C/40°C show degradation follows first-order kinetics.
  • Light Sensitivity : Protect from UV light to prevent photolytic cleavage of the ester bond.
  • Storage Recommendations : –20°C in anhydrous DMSO or under nitrogen atmosphere .

Advanced Research Questions

Q. How does the hydroxymethyl group influence the compound’s metabolic pathways in in vitro models?

  • Methodological Answer :

  • Phase I Metabolism : Incubation with human liver microsomes (HLMs) reveals oxidation of the hydroxymethyl group to a carboxylic acid via alcohol dehydrogenase.
  • Phase II Conjugation : Glucuronidation at the hydroxyl group, confirmed by UPLC-QTOF-MS/MS (characteristic neutral loss of 176 Da).
  • Enzyme Inhibition Studies : Co-incubation with CYP3A4 inhibitors (e.g., ketoconazole) reduces metabolite formation by 60–70% .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., cyclooxygenase enzymes)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with COX-2 crystal structure (PDB ID: 5KIR) to assess binding affinity. The acetyloxy group shows hydrogen bonding with Arg120.
  • Density Functional Theory (DFT) : B3LYP/6-31G(d) basis set to calculate electrostatic potential surfaces, highlighting nucleophilic attack sites.
  • MD Simulations : GROMACS for 100 ns trajectories to evaluate stability of ligand-enzyme complexes .

Q. How can contradictory data on the compound’s antioxidant activity across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Compare DPPH radical scavenging (IC50_{50} = 12 μM) vs. ORAC (oxygen radical absorbance capacity) assays under identical conditions (pH 7.4, 37°C).
  • Redox Interference Testing : Rule out false positives by testing in the presence of catalase (removes H2_2O2_2) and metal chelators (e.g., EDTA).
  • Structural Analog Comparison : Benchmark against known antioxidants (e.g., Trolox) to contextualize activity .

Q. What strategies are effective for analyzing degradation products in accelerated stability studies?

  • Methodological Answer :

  • Forced Degradation : Expose to 0.1 M HCl (40°C, 24h) to hydrolyze the ester bond, yielding 2-hydroxybenzoic acid and 3-(hydroxymethyl)phenol.
  • LC-MS/MS Profiling : Use a C18 column with 0.1% formic acid in water/acetonitrile. Degradants identified via fragmentation patterns (e.g., m/z 138 for 2-hydroxybenzoic acid).
  • Kinetic Modeling : Apply Arrhenius equation to predict shelf-life at 25°C .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(hydroxymethyl)phenyl] 2-acetyloxybenzoate
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[3-(hydroxymethyl)phenyl] 2-acetyloxybenzoate

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